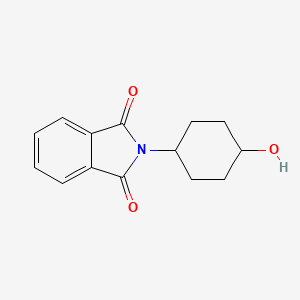
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
説明
The compound 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a scaffold that has been explored for various biological activities. While the specific compound is not directly studied in the provided papers, the isoindoline-1,3-dione core is a common feature in the discussed research, indicating its significance in medicinal chemistry.
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives can be achieved through various methods. For instance, the base-catalyzed hydroxylation of isoquinoline-1,3(2H,4H)-diones with air under transition-metal-free and reductant-free conditions has been established as an efficient method, compatible with a broad range of substrates . Additionally, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines provides a route to 2-substituted tetrahydroindol-4-ones, which can be further transformed into hydroxylated tetrahydroisoquinoline structures .
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives has been characterized using various spectroscopic techniques. For example, oxovanadium(IV) complexes of 2-(2-hydroxybenzylideneamino)isoindoline-1,3-dione have been characterized by IR, mass, UV-Vis spectral studies, ESR, and thermogravimetric analysis . Crystal structure analysis and DFT calculations have been performed to evaluate the structure of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, revealing significant interactions that could be responsible for its biological activity .
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives participate in various chemical reactions. The interaction of 2-hydroxyisoquinoline-1,3(2H,4H)-dione with Mg(2+) and Mn(2+) has been investigated, showing complex formation and redox reactions . Additionally, the reactivity of these compounds with DNA has been studied, indicating that certain complexes can bind to DNA by intercalation and display chemical nuclease activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives have been explored in the context of their biological activity. For instance, the antiviral activities of certain derivatives against HIV-1 have been evaluated, with some compounds showing selective inhibition of the ribonuclease H function . The antimicrobial properties and DNA binding and cleavage activities of oxovanadium(IV) complexes have also been investigated . Furthermore, the inhibition of AChE by isoindoline-1,3-dione derivatives has been studied, revealing competitive inhibition and low acute toxicity .
科学的研究の応用
Overview of Pharmacological Importance
The compound 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, associated with various pharmacological research areas, notably in mood and psychotic disorders, showcases its significance in the development of pharmaceuticals. The detailed examination of its applications reveals its broad utility in medicinal chemistry and drug development.
Role in Psychotic and Mood Disorders
Research on Lurasidone, a derivative related to the chemical structure of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, demonstrates its efficacy and safety in treating psychotic and mood disorders. Lurasidone has been highlighted for its distinctive pharmacodynamic profile among atypical antipsychotics, with regulatory approval for schizophrenia treatment and noted efficacy in acute bipolar depression. This indicates the potential of derivatives for therapeutic use in neuropsychiatric conditions, underscoring the importance of such compounds in addressing complex mental health issues (Pompili et al., 2018).
Catalytic Applications in Organic Synthesis
The compound and its derivatives have also found applications in the field of organic synthesis, particularly in cycloaddition reactions. The review on the behavior of 2- and 3-vinylindoles, closely related to the structure of interest, in cycloaddition reactions provides insights into their utility as dienes. This highlights the role of such compounds in synthesizing complex organic molecules, showcasing their versatility and importance in chemical synthesis (Rossi et al., 2017).
Exploration in Heterocyclic Compound Synthesis
The synthesis and application of heterocyclic compounds, such as 8-hydroxyquinolines and their derivatives, showcase the broad spectrum of biological activities. Modifications of compounds similar to 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, have led to the development of novel pharmacologically potent agents for various therapeutic targets, demonstrating the compound's relevance in the synthesis of bioactive heterocycles (Gupta et al., 2021).
Applications in Agricultural Chemistry
In agricultural chemistry, derivatives like Mesotrione, structurally related to the compound of interest, have been extensively reviewed for their efficiency, effects, and fate in the environment. Mesotrione's application in maize cultures underlines the environmental safety and utility of such compounds in sustainable agriculture, reflecting the ecological aspect of research involving 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione derivatives (Carles et al., 2017).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is the dopamine receptor D2 (D2R) . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in various functions including motor control, reward, and reinforcement .
Mode of Action
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione acts as a D2R agonist . It binds to the D2R, mimicking the action of dopamine, the natural ligand. This binding triggers a series of intracellular events, leading to the inhibition of adenylyl cyclase and a decrease in cAMP formation .
Biochemical Pathways
Upon activation of the D2R by 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, the receptor inhibits the enzyme adenylyl cyclase, reducing the production of cyclic adenosine monophosphate (cAMP) . This modulation of cAMP levels affects various downstream signaling pathways, potentially influencing neuronal excitability, gene transcription, and synaptic plasticity .
Pharmacokinetics
Its molecular weight (245274), LogP (191), and other physicochemical properties suggest that it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties for bioavailability
Result of Action
As a D2R agonist, 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione can mimic the effects of dopamine in the brain. This can lead to changes in neuronal activity and neurotransmission . The compound is also an impurity of Pramipexole, a drug used in the early treatments of Parkinson’s disease and restless legs syndrome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability . Additionally, genetic predisposition and environmental factors can interact to influence the compound’s effects, as suggested by research on Parkinson’s disease .
特性
IUPAC Name |
2-(4-hydroxycyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHCMDNAKVPTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione | |
CAS RN |
99337-98-1 | |
| Record name | trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




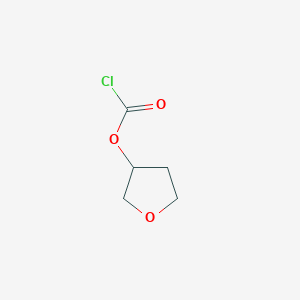

![3-Oxabicyclo[3.2.1]octan-8-one](/img/structure/B3023480.png)

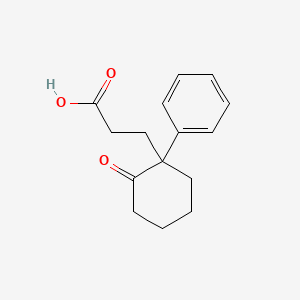
![[1,2]Oxazinane-2-carboxylic acid tert-butyl ester](/img/structure/B3023486.png)
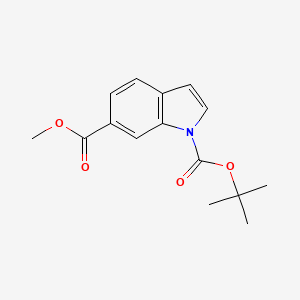
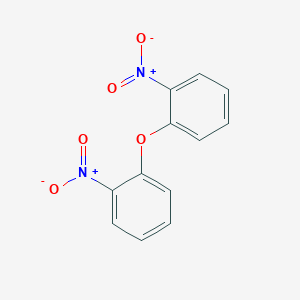
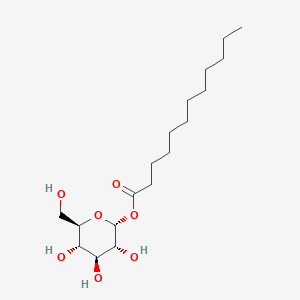
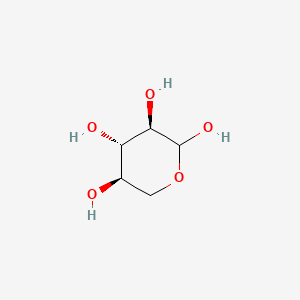


![7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3023496.png)